4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and inflammatory conditions. The presence of both chloro and fluoro substituents on the benzoyl group, along with the piperidine and pyridine rings, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of piperidine with 2-chloro-4-fluorobenzoyl chloride under basic conditions, typically using a base such as triethylamine or pyridine.
Methoxylation: The resulting intermediate is then reacted with 4-hydroxy-3-methylpyridine in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzoyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen in the piperidine ring or the aromatic rings.
Hydrolysis: The ester linkage between the piperidine and pyridine rings can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzoyl group, while oxidation and reduction can lead to changes in the functional groups attached to the piperidine or pyridine rings.
Scientific Research Applications
4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders and inflammatory diseases due to its ability to interact with specific receptors and enzymes.
Biological Studies: The compound is used in studies exploring the mechanisms of action of various biological pathways, particularly those involving neurotransmission and inflammation.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of specific molecular modifications on biological activity.
Pharmaceutical Development: The compound is a candidate for drug development programs aiming to create new medications with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in inflammatory processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine shares structural similarities with other benzoyl-piperidine derivatives, such as:
- 4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine
- 4-{[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]methoxy}-3-ethylpyridine
Uniqueness
The unique combination of the chloro and fluoro substituents on the benzoyl group, along with the specific positioning of the methoxy and methyl groups on the pyridine ring, distinguishes this compound from other similar compounds. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O2/c1-13-11-22-7-4-18(13)25-12-14-5-8-23(9-6-14)19(24)16-3-2-15(21)10-17(16)20/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGQYIHIHFRVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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